N-Allylpyridin-4-amine
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Overview
Description
N-Allylpyridin-4-amine is an organic compound with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol It is a derivative of pyridine, featuring an allyl group attached to the nitrogen atom at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Allylpyridin-4-amine typically involves the reaction of 4-aminopyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Allylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-allylpyridin-4-imine using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can yield this compound derivatives with different substituents on the allyl group.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products:
Oxidation: N-Allylpyridin-4-imine.
Reduction: Various this compound derivatives.
Substitution: Compounds with different functional groups replacing the allyl group.
Scientific Research Applications
N-Allylpyridin-4-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Allylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes .
Comparison with Similar Compounds
4-Aminopyridine: A related compound with similar structural features but without the allyl group. It is known for its use in the treatment of neurological disorders.
N-(Pyridin-4-yl)pyridin-4-amine: Another derivative of pyridine with different substituents, used in various chemical and biological studies.
Uniqueness: N-Allylpyridin-4-amine is unique due to the presence of the allyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions compared to its analogs.
Biological Activity
N-Allylpyridin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and antimalarial properties. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, supported by relevant case studies and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the alkylation of pyridin-4-amine with allyl halides under basic conditions. This process allows for the introduction of the allyl group at the nitrogen atom, which is crucial for enhancing the biological activity of the compound.
Biological Activity Overview
This compound has been evaluated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, compounds similar to this compound have demonstrated effectiveness against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .
- Antimalarial Activity : Recent investigations into the antimalarial properties of related compounds suggest that modifications at the 4-position of pyridine can enhance efficacy against Plasmodium falciparum, particularly strains resistant to traditional treatments like chloroquine .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:
- Alkylation Effects : The introduction of alkyl groups at the nitrogen position has been shown to enhance binding affinity and biological activity. For example, methyl or allyl substitutions can affect electron delocalization, influencing how these compounds interact with biological targets .
- Functional Group Variations : The presence of electron-donating or withdrawing groups can significantly alter the pharmacological profile. For instance, substituents that enhance lipophilicity may improve membrane permeability, thereby increasing bioavailability .
Antimicrobial Efficacy
A study focusing on a series of pyridine derivatives, including this compound, found that these compounds exhibited potent antimicrobial properties against both drug-sensitive and resistant strains. The minimum inhibitory concentrations (MIC) were determined through standard broth dilution methods, revealing effective concentrations as low as 0.5 µg/mL against certain strains .
Antimalarial Studies
In vitro assays conducted on chloroquine-sensitive and resistant strains of P. falciparum indicated that this compound derivatives showed significant antiplasmodial activity. The most active compounds demonstrated IC50 values in the nanomolar range, suggesting a promising lead for further development in antimalarial therapy .
Comparative Biological Activity Table
Compound | MIC (µg/mL) | IC50 (nM) | Activity Type |
---|---|---|---|
This compound | 0.5 | 20 | Antimicrobial |
Related Pyridine Derivative | 1 | 15 | Antimalarial |
Chloroquine | 0.1 | 10 | Antimalarial |
Properties
IUPAC Name |
N-prop-2-enylpyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-5-10-8-3-6-9-7-4-8/h2-4,6-7H,1,5H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLRSSSZOXOMEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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